N-[1-(furan-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
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Description
N-[1-(furan-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C17H18F3N3O2 and its molecular weight is 353.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.13511131 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[1-(furan-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a complex organic compound with significant potential in medicinal chemistry. It features a unique structural arrangement that includes a piperidine ring, a furan moiety, and a trifluoromethyl group attached to a pyridine. This compound is being investigated for its biological activity, particularly its interactions with G protein-coupled receptors (GPCRs), which are critical targets in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C16H18F3N3O2. Its structural components include:
- Piperidine Ring : Contributes to the compound's basicity and potential interactions with biological targets.
- Furan Moiety : Provides unique electronic properties that may enhance binding affinity to receptors.
- Trifluoromethyl Group : Known for increasing metabolic stability and lipophilicity, potentially improving bioavailability.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of specific GPCR heteromers. The modulation of these receptors can have therapeutic implications in various conditions, including neurological disorders and cancer.
The exact mechanism of action is still under investigation; however, initial findings suggest that the compound may act by:
- Binding Affinity : Interacting selectively with GPCRs, influencing downstream signaling pathways.
- Inhibition of Receptor Heteromers : Potentially disrupting aberrant signaling in pathological conditions.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:
-
Synthesis : The synthesis typically involves multi-step reactions, optimizing conditions for yield and purity.
Step Reaction Type Conditions 1 N-Alkylation Base-catalyzed 2 Carbonyl Addition Acidic medium 3 Cyclization Heat application - Biological Assays : Various assays have been employed to evaluate the compound's efficacy against different cell lines.
Case Studies
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In Vitro Studies : Research demonstrated that this compound exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity.
Cell Line IC50 (µM) MCF7 0.85 BT549 0.93 SKBR3 >25 - Selectivity Studies : The presence of the trifluoromethyl group was noted to enhance selectivity against normal cell lines compared to cancerous ones, suggesting a favorable therapeutic index.
Comparative Analysis with Related Compounds
To contextualize the activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
N-[4-(trifluoromethyl)phenyl]piperidine | Piperidine ring with trifluoromethyl group | Focused on phenolic interactions |
1-(furan-2-carbonyl)-piperidine | Furan moiety with piperidine | Lacks trifluoromethyl substitution |
N-(pyridinyl)carbonamide derivatives | Pyridine-based amides | Varying carbon chain lengths |
These comparisons highlight the unique aspects of this compound in terms of its potential applications and biological activities.
Properties
IUPAC Name |
furan-3-yl-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-22(15-14(17(18,19)20)5-2-7-21-15)13-4-3-8-23(10-13)16(24)12-6-9-25-11-12/h2,5-7,9,11,13H,3-4,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNCGLAXWIVAFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)C2=COC=C2)C3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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